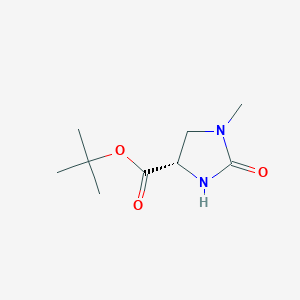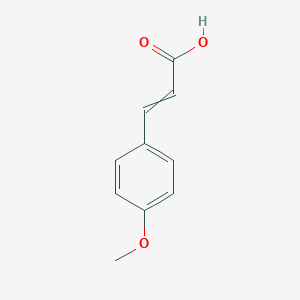
Ácido 4-metoxicinámico
Descripción general
Descripción
4-Methoxycinnamic acid, also known as p-methoxycinnamic acid, is a naturally occurring organic compound found in plants and animals. It is a phenolic acid, meaning it contains an aromatic ring with an attached hydroxyl group. It is a white, crystalline solid with a faint, sweet odor and a melting point of 153-155°C. 4-Methoxycinnamic acid has a variety of applications in the scientific and industrial fields, including pharmaceuticals, cosmetics, and food additives.
Aplicaciones Científicas De Investigación
Aplicaciones terapéuticas y nutracéuticas
El ácido 4-metoxicinámico (p-MCA) es uno de los fenilpropanoides más estudiados con gran importancia no solo en el amplio espectro de actividades terapéuticas sino también en su posible aplicación para la industria alimentaria . Este compuesto natural derivado de plantas exhibe una amplia gama de propiedades biológicamente útiles .
Efectos antidiabéticos
Se ha encontrado que ejerce un efecto antihiperglucémico/hipoglucémico al estimular la secreción de insulina del páncreas . Esto sugiere que podría desarrollarse en un nuevo agente terapéutico potencial utilizado en pacientes con diabetes tipo 2 .
Propiedades anticancerígenas
El compuesto se ha probado ampliamente por sus propiedades anticancerígenas . Se está estudiando como un posible agente terapéutico en el tratamiento de varios tipos de cáncer .
Actividad antimicrobiana
El ácido 4-metoxicinámico también ha mostrado actividad antimicrobiana . Esto lo convierte en un candidato potencial para el desarrollo de nuevos agentes antimicrobianos .
Actividades hepatoprotectoras y neuroprotectoras
Se ha encontrado que el compuesto exhibe actividades hepatoprotectoras y neuroprotectoras . Esto sugiere su uso potencial en el tratamiento y prevención de enfermedades hepáticas y neurológicas
Mecanismo De Acción
Target of Action
The primary target of 4-Methoxycinnamic acid is the insulin secretion pathway in pancreatic cells . It plays a significant role in regulating blood glucose levels by stimulating insulin secretion .
Mode of Action
4-Methoxycinnamic acid interacts with its target by increasing the intracellular calcium ion concentration ([Ca²⁺]i) in INS-1 cells, a rat pancreatic beta cell line . This increase in [Ca²⁺]i triggers the exocytosis of insulin granules, leading to an increase in insulin secretion .
Biochemical Pathways
It is known that hydroxycinnamic acids, a group to which 4-methoxycinnamic acid belongs, can be converted into high-value molecules through various biochemical pathways . These pathways could potentially contribute to the complexity of phenolic metabolism and its cross-talk with nitrogen metabolism .
Result of Action
The primary result of 4-Methoxycinnamic acid’s action is a decrease in blood glucose levels. By stimulating insulin secretion, it helps to regulate glucose metabolism, thereby exerting an antihyperglycemic effect .
Safety and Hazards
Direcciones Futuras
4-Methoxycinnamic acid has been extensively tested for therapeutic and nutraceutical applications due to its wide range of biologically useful properties . It exhibits a wide range of activities including antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities . Methods of its lipophilization have been developed to increase its industrial application and bioavailability in biological systems .
Análisis Bioquímico
Biochemical Properties
4-Methoxycinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate insulin secretion in INS-1 cells . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
4-Methoxycinnamic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to reduce A. fumigatus biofilm formation when used at certain concentrations .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxycinnamic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to stimulate insulin secretion in INS-1 cells, indicating a potential role in glucose metabolism .
Temporal Effects in Laboratory Settings
The effects of 4-Methoxycinnamic acid change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. Specific details about the temporal effects of 4-Methoxycinnamic acid are currently limited .
Dosage Effects in Animal Models
The effects of 4-Methoxycinnamic acid vary with different dosages in animal models. For example, it has been found to reduce the number of dysplastic aberrant crypt foci and dysplastic liver cells in a rat model of 1,2-dimethylhydrazine-induced colon carcinogenesis . Specific details about the dosage effects of 4-Methoxycinnamic acid in animal models are currently limited.
Metabolic Pathways
4-Methoxycinnamic acid is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Specific details about the metabolic pathways that 4-Methoxycinnamic acid is involved in are currently limited .
Subcellular Localization
The subcellular localization of 4-Methoxycinnamic acid and any effects on its activity or function are crucial aspects of its biochemical profile. Specific details about the subcellular localization of 4-Methoxycinnamic acid are currently limited .
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXODALSZRGIH-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7340-42-3 (hydrochloride salt) | |
| Record name | 4-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046059 | |
| Record name | 4-Methoxy-(2E)-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.712 mg/mL at 25 °C | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
943-89-5, 830-09-1 | |
| Record name | trans-4-Methoxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxy-(2E)-cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-p-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173 - 175 °C | |
| Record name | 4-Methoxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 4-Methoxycinnamic acid is C10H10O3, and its molecular weight is 178.18 g/mol.
ANone: 4-Methoxycinnamic acid can be characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): These techniques provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. The presence of specific functional groups like carboxylic acid and aromatic rings can be confirmed. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be used to characterize its conjugated system and potential for UV absorption. []
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural information. []
A: Research indicates that 4-Methoxycinnamic acid can form complexes with silica, potentially increasing silica's solubility and affecting its precipitation. [, ] This finding has implications for understanding the behavior of 4-Methoxycinnamic acid in systems containing silica and for potential applications in wastewater treatment.
A: While 4-Methoxycinnamic acid itself might not be a catalyst, research has focused on its use as a substrate in enzymatic reactions. For instance, it serves as a substrate for immobilized lipase from Thermomyces lanuginosus in the enzymatic synthesis of 4-methoxycinnamoylglycerol, a potential UV filter for sunscreen formulations. [, ]
A: Yes, Density Functional Theory (DFT) calculations have been employed to optimize the geometry of 4-Methoxycinnamic acid and its interactions with other molecules, such as 4-ethoxycinnamic acid. [] These calculations provide insights into the molecular properties, hydrogen bonding interactions, and electronic structure of 4-Methoxycinnamic acid.
A: Studies have explored the antifungal potential of 4-Methoxycinnamic acid and its derivatives. [] The position of the methoxy group significantly influences the compound's efficacy. For example, 4-methylcinnamic acid, lacking the oxygen atom in the methoxy group, demonstrated superior ability to overcome the tolerance of glr1Δ (a mutant of CAS-responsive glutathione reductase) to 4-Methoxycinnamic acid. This finding highlights the significance of the para-methyl moiety for potent antifungal action.
A: Research has shown that the dimer of ferulic acid, bis-FA (4-cis, 8-cis-Bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane-2,6-dione), exhibits a stronger inhibitory effect on lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells compared to ferulic acid and isoferulic acid. [] This observation suggests that dimerization can significantly impact the biological activity of phenolic compounds like ferulic acid and potentially 4-Methoxycinnamic acid.
A: Studies have explored the formation of nanoparticles incorporating 4-methoxycinnamoylglycerol, a derivative of 4-Methoxycinnamic acid, using N-succinyl chitosan. [, ] The hydrophilic nature of 4-methoxycinnamoylglycerol, attributed to the free glyceryl groups, facilitates its incorporation into the N-succinyl chitosan nanoparticles. These nanoparticles, with sizes around 185 ± 77 nm, hold promise for enhancing the delivery and efficacy of 4-Methoxycinnamic acid derivatives, particularly in sunscreen products.
ANone: While the provided research primarily focuses on the chemical and biological aspects of 4-Methoxycinnamic acid, it is crucial to address Safety, Health, and Environment (SHE) regulations during its development and application. Manufacturers and researchers must consult relevant safety data sheets and regulatory guidelines to ensure responsible and safe handling, use, and disposal of 4-Methoxycinnamic acid and its derivatives.
A: Research indicates that 4-Methoxycinnamic acid is metabolized in the body, leading to various metabolites detected in plasma and urine. [] Specific metabolites, including cinnamic acid-4'-glucuronide, 4-hydroxybenzoic acid-3-sulfate, 2,5-dihydroxybenzoic acid, 3'-hydroxycinnamic acid, and 5-O-caffeoylquinic acid, have been identified as significant predictors of the compound's effect on flow-mediated dilation (FMD). This highlights the importance of understanding the metabolic pathways of 4-Methoxycinnamic acid to interpret its biological activity.
A: Research on a closely related compound, a diester of 4-methoxycinnamic acid (PCO-C) isolated from carnauba wax, demonstrated a hypoglycemic effect in a mouse model of diabetes. [] This finding suggests a potential role for 4-Methoxycinnamic acid derivatives in managing blood glucose levels, warranting further investigation.
A: A double-blind, randomized controlled trial revealed that daily consumption of whole cranberry powder, rich in 4-Methoxycinnamic acid and its metabolites, significantly improved endothelial function in healthy individuals. [] This improvement was associated with specific plasma metabolite profiles, suggesting a link between cranberry consumption, 4-Methoxycinnamic acid metabolism, and vascular health benefits.
ANone: The provided literature primarily focuses on the initial stages of investigating the bioactivity of 4-Methoxycinnamic acid. As research progresses, it will be crucial to address the potential for resistance development and cross-resistance with other compounds, particularly in the context of its antifungal properties.
A: While 4-Methoxycinnamic acid is generally considered safe for consumption in moderate amounts as it is found naturally in various foods, comprehensive toxicological studies are limited. [] It is essential to exercise caution and conduct further research to determine its safety profile, potential adverse effects, and long-term consequences of exposure, especially at higher concentrations.
ANone: As research on 4-Methoxycinnamic acid advances, exploring drug delivery strategies, such as nanoparticle formulations and targeted delivery systems, could be beneficial. These approaches could potentially enhance the compound's bioavailability, target specific tissues or cells, and minimize off-target effects.
A: The identification of specific metabolites of 4-Methoxycinnamic acid associated with its biological activities, such as those linked to improved FMD, paves the way for future research on biomarkers. [] These biomarkers could be valuable for predicting the efficacy of 4-Methoxycinnamic acid-based interventions, monitoring treatment response, and potentially identifying individuals who would benefit most from such treatments.
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is commonly employed to quantify 4-Methoxycinnamic acid in plant extracts. [, , , ] These techniques provide sensitive and accurate measurements of 4-Methoxycinnamic acid levels in complex matrices.
ANone: While the research provided doesn’t extensively cover the environmental impact of 4-Methoxycinnamic acid, it is essential to consider its fate and potential effects on the environment. Further research should investigate its biodegradability, potential for bioaccumulation, and any ecotoxicological consequences to ensure its sustainable and responsible use.
ANone: The solubility of 4-Methoxycinnamic acid in different media, particularly in pharmaceutical formulations, is an important consideration. Studies investigating its dissolution rate, solubility enhancement techniques, and impact on bioavailability would be valuable for optimizing its delivery and therapeutic potential.
A: Rigorous validation of analytical methods is crucial for ensuring the accuracy, precision, and specificity of 4-Methoxycinnamic acid quantification. [] Researchers must adhere to established guidelines and standards for method validation to generate reliable and reproducible data.
ANone: Maintaining stringent quality control and assurance measures throughout the development, manufacturing, and distribution of 4-Methoxycinnamic acid and its derivatives is essential to ensure consistent quality, safety, and efficacy.
ANone: While the provided research predominantly focuses on the chemical and biological properties of 4-Methoxycinnamic acid, further investigation is needed to address these aspects comprehensively.
A: Early research demonstrated the production of isoferulic acid (3-hydroxy-4-methoxycinnamic acid) by the wood-destroying basidiomycete Lentinus lepideus. [] Tracer studies suggested that isoferulic acid is synthesized from glucose through a pathway involving phenylalanine and cinnamic acid derivatives. These findings provided initial insights into the biosynthesis of 4-methoxycinnamic acid-related compounds in fungi.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






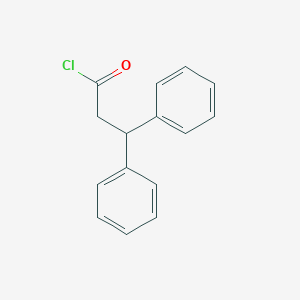

![1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate](/img/structure/B28424.png)
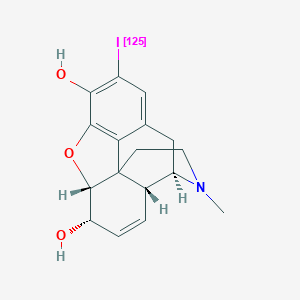
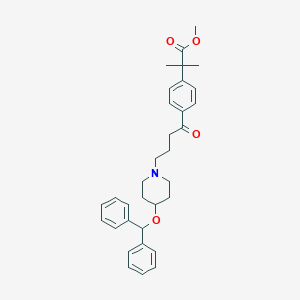
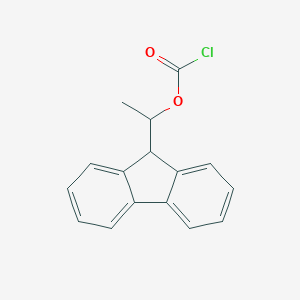
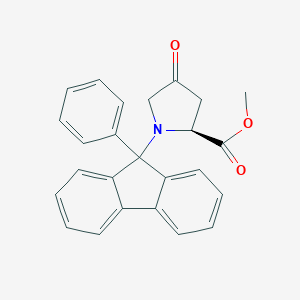
![10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B28445.png)


